4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
Overview
Description
4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both piperazine and pyrrole moieties attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the piperazine group: This step often involves nucleophilic substitution reactions where piperazine is introduced to the pyrimidine core.
Attachment of the pyrrole group: This can be done through various methods, including cross-coupling reactions or direct substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyrimidine ring or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, alkylating agents, and various catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrole groups can facilitate binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(piperazin-1-yl)pyrimidine: Lacks the pyrrole group, which may affect its binding properties and applications.
6-(1H-pyrrol-1-yl)pyrimidine: Lacks the piperazine group, leading to different chemical and biological properties.
4-(morpholin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine: Similar structure but with a morpholine group instead of piperazine, which can influence its reactivity and interactions.
Uniqueness
4-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrrole groups, which provide a distinct combination of chemical properties and potential biological activities. This dual functionality can enhance its versatility in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-piperazin-1-yl-6-pyrrol-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h1-2,5-6,9-10,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWPHBRLIDASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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